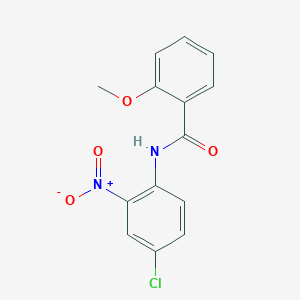![molecular formula C26H20N6O5 B5204665 N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide](/img/structure/B5204665.png)
N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide, also known as Oxybis(4,1-phenylenecarbonyl)bis(isonicotinohydrazide) or OPB-9195, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of OPB-9195 is not fully understood, but it is believed to act on multiple targets within cancer cells. OPB-9195 has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Additionally, OPB-9195 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
OPB-9195 has been found to have a range of biochemical and physiological effects. In addition to inhibiting cancer cell growth, OPB-9195 has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development and progression of cancer. OPB-9195 has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPB-9195 has several advantages for lab experiments, including its high purity and stability. However, OPB-9195 is relatively expensive and may not be readily available in some labs. Additionally, OPB-9195 has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for OPB-9195 research. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing OPB-9195. Additionally, further research is needed to fully understand the mechanism of action of OPB-9195 and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of OPB-9195 as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
OPB-9195 can be synthesized through a multistep process involving the reaction of isonicotinic acid hydrazide with phthalic anhydride and subsequent oxidation with hydrogen peroxide. This method has been optimized to produce high yields of pure OPB-9195.
Aplicaciones Científicas De Investigación
OPB-9195 has shown promise in various scientific research applications, particularly in the field of cancer research. Studies have shown that OPB-9195 can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, OPB-9195 has been found to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N'-[4-[4-[(pyridine-4-carbonylamino)carbamoyl]phenoxy]benzoyl]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O5/c33-23(29-31-25(35)19-9-13-27-14-10-19)17-1-5-21(6-2-17)37-22-7-3-18(4-8-22)24(34)30-32-26(36)20-11-15-28-16-12-20/h1-16H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRLRCYBFYDBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=NC=C2)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)


![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204612.png)
![1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene](/img/structure/B5204617.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)
![3-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5204631.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5204641.png)

![(3aS*,5S*,9aS*)-5-(2-furyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5204651.png)
![1-[(benzylthio)methyl]-4-nitrobenzene](/img/structure/B5204654.png)
![methyl 3-{2-[allyl(phenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204659.png)
![1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)